Cas no 1412958-76-9 (4-bromo-2,6-di(cyclopropyl)pyrimidine)

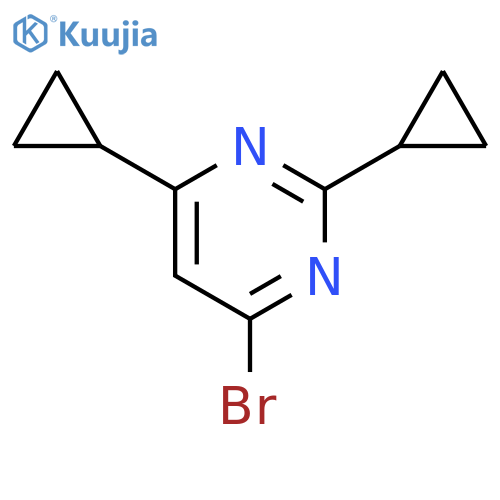

1412958-76-9 structure

商品名:4-bromo-2,6-di(cyclopropyl)pyrimidine

CAS番号:1412958-76-9

MF:C10H11BrN2

メガワット:239.11

CID:5274267

4-bromo-2,6-di(cyclopropyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-2,6-di(cyclopropyl)pyrimidine

- Pyrimidine, 4-bromo-2,6-dicyclopropyl-

-

- インチ: 1S/C10H11BrN2/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2

- InChIKey: SOIYBEVTKVZQGX-UHFFFAOYSA-N

- ほほえんだ: C1(C2CC2)=NC(C2CC2)=CC(Br)=N1

4-bromo-2,6-di(cyclopropyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692692-0.25g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 0.25g |

$1432.0 | 2023-03-10 | ||

| Enamine | EN300-692692-0.1g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 0.1g |

$1371.0 | 2023-03-10 | ||

| Enamine | EN300-692692-10.0g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 10.0g |

$6697.0 | 2023-03-10 | ||

| Enamine | EN300-692692-2.5g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 2.5g |

$3051.0 | 2023-03-10 | ||

| Enamine | EN300-692692-0.5g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 0.5g |

$1495.0 | 2023-03-10 | ||

| Enamine | EN300-692692-0.05g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 0.05g |

$1308.0 | 2023-03-10 | ||

| Enamine | EN300-692692-1.0g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-692692-5.0g |

4-bromo-2,6-dicyclopropylpyrimidine |

1412958-76-9 | 5.0g |

$4517.0 | 2023-03-10 |

4-bromo-2,6-di(cyclopropyl)pyrimidine 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1412958-76-9 (4-bromo-2,6-di(cyclopropyl)pyrimidine) 関連製品

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 506-17-2(cis-Vaccenic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量